molecular formula C12H12O4 B3109881 methyl 8-methoxy-2H-chromene-3-carboxylate CAS No. 177496-82-1

methyl 8-methoxy-2H-chromene-3-carboxylate

Cat. No. B3109881
CAS RN: 177496-82-1
M. Wt: 220.22 g/mol
InChI Key: PRQJRPILTBWKFA-UHFFFAOYSA-N
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Description

“Methyl 8-methoxy-2H-chromene-3-carboxylate” is a chemical compound. It is part of a class of compounds known as 2H-chromenes . These compounds are important heterocyclic compounds with versatile biological profiles .


Synthesis Analysis

The synthesis of 2H-chromenes has been achieved through various methods . For instance, a series of alkoxy-substituted 2H-chromenes were synthesized by a one-pot three-component reaction using salicylaldehydes, acetyl acetone, and alcohol as reactant and medium with tetra-n-butylammonium fluoride (TBAF) as a catalyst .


Chemical Reactions Analysis

The chemical reactions involving 2H-chromenes are diverse and can lead to a variety of biologically active molecules . The direct assessment of activities with the parent 2H-chromene derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .

Scientific Research Applications

1. Chemical Composition and Structural Analysis

Methyl 8-methoxy-2H-chromene-3-carboxylate has been identified in various natural sources. For instance, it was found in Piper aduncum leaves, where its structure was established through spectroscopic data analysis, including ES-MS. This compound was investigated for DNA-damaging activity against mutant strains of Saccharomyces cerevisiae (Baldoqui et al., 1999). Additionally, the crystal structure of a closely related compound, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, was determined to aid in understanding its chemical properties (Li et al., 2010).

2. Biological Activity and Applications

Chromenes, including methyl 8-methoxy-2H-chromene-3-carboxylate derivatives, have been studied for their biological activities. For example, compounds from Piper mollicomum and Piper lhotzkyanum demonstrated antifungal properties, indicating potential applications in fighting fungal infections (Lago et al., 2007).

3. Synthesis and Chemical Reactions

The compound has been involved in various chemical synthesis processes. For example, a study described the triphenylphosphine-mediated synthesis of E/Z isomers of a related methyl chromene carboxylate, showcasing the compound's versatility in organic synthesis (Yavari & Feiz-Javadian, 2006).

Safety and Hazards

The safety data sheet for a related compound, “8-METHOXY-2H-CHROMENE-3-CARBOXYLIC ACID”, suggests that it may be harmful if swallowed, inhaled, or in contact with skin . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

2H-chromenes, including “methyl 8-methoxy-2H-chromene-3-carboxylate”, have numerous exciting biological activities and are considered an important structural motif for the discovery of new drug candidates . The scientific community may find it helpful to design and develop potent leads of 2H-chromene analogs for their promising biological activities .

properties

IUPAC Name

methyl 8-methoxy-2H-chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-14-10-5-3-4-8-6-9(12(13)15-2)7-16-11(8)10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQJRPILTBWKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601247322
Record name Methyl 8-methoxy-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 8-methoxy-2H-chromene-3-carboxylate

CAS RN

177496-82-1
Record name Methyl 8-methoxy-2H-1-benzopyran-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177496-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 8-methoxy-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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